N-cyclooctyl-3,5-dimethoxybenzamide
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Description
N-cyclooctyl-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.18344366 g/mol and the complexity rating of the compound is 301. The solubility of this chemical has been described as 8.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Opioids Research : Elliott, Brandt, and Smith (2016) discuss synthetic opioids' development, highlighting the search for alternatives to opium-based derivatives. They note the challenges posed by new psychoactive substances (NPS) like synthetic opioids, which emerge in the market and are associated with adverse effects. This paper provides insight into the systematic evaluation of new drug candidates, including their side-effect profiles, which is relevant for understanding the context in which compounds like N-cyclooctyl-3,5-dimethoxybenzamide might be researched (Elliott, Brandt, & Smith, 2016).
Antitumor Agents : Palmer et al. (1996) explore the synthesis and hypoxic cell cytotoxicity of regioisomers of hypoxia-selective cytotoxins. Their research into novel hypoxia-selective cytotoxins contributes to the broader field of antitumor agent development, where compounds like this compound could potentially find application (Palmer et al., 1996).
Vascular Smooth Muscle Research : Xue et al. (1987) examine the effects of cyclosporine on vascular smooth muscle, contributing to understanding how certain compounds can induce contraction in vascular smooth muscle. This area of research might be relevant for studying the effects of similar compounds, including this compound, on vascular tissues (Xue et al., 1987).
Dopamine Blocking Agent Research : Jarboe et al. (1978) detail the synthesis of a compound that acts as a peripheral dopamine blocking agent. Such research is significant in the context of neurological disorders and might guide the study of this compound in similar applications (Jarboe et al., 1978).
Cellular Proliferation Assessment in Tumors : Dehdashti et al. (2013) discuss using a cellular proliferative marker in PET imaging for evaluating tumor proliferation. The study of compounds like this compound in similar contexts could provide insights into their potential role in oncology and diagnostic imaging (Dehdashti et al., 2013).
Properties
IUPAC Name |
N-cyclooctyl-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-20-15-10-13(11-16(12-15)21-2)17(19)18-14-8-6-4-3-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAFEICINCLNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669126 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.